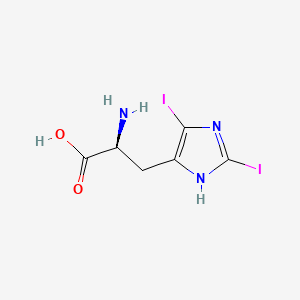
2,5-diiodo-L-histidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-diiodo-L-histidine typically involves the iodination of L-histidine. One common method is the direct halogenation of the imidazole ring using iodine or iodine-releasing reagents such as N-iodosuccinimide . The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination at the desired positions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Diiodo-L-histidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The imidazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used to replace iodine atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2,5-diazido-L-histidine, while oxidation with hydrogen peroxide could produce this compound N-oxide.
Aplicaciones Científicas De Investigación
2,5-Diiodo-L-histidine has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other iodoamino acids and imidazole derivatives.
Biology: It is used in studies related to enzyme inhibition and protein modification due to its ability to interact with histidine residues in proteins.
Medicine: Research is ongoing to explore its potential as a radiolabeled compound for imaging and diagnostic purposes.
Industry: It can be used in the development of novel materials and catalysts due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,5-diiodo-L-histidine involves its interaction with molecular targets such as enzymes and proteins. The iodine atoms in the compound can form covalent bonds with histidine residues in proteins, leading to inhibition or modification of enzyme activity . This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
2-Iodo-L-histidine: Contains a single iodine atom at position 2.
5-Iodo-L-histidine: Contains a single iodine atom at position 5.
2,4,5-Triiodoimidazole: Contains three iodine atoms at positions 2, 4, and 5 of the imidazole ring.
Uniqueness: 2,5-Diiodo-L-histidine is unique due to the presence of two iodine atoms at specific positions on the imidazole ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
6996-16-3 |
|---|---|
Fórmula molecular |
C6H7I2N3O2 |
Peso molecular |
406.95 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(2,4-diiodo-1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H7I2N3O2/c7-4-3(10-6(8)11-4)1-2(9)5(12)13/h2H,1,9H2,(H,10,11)(H,12,13)/t2-/m0/s1 |
Clave InChI |
ZMELUTBTYDGWOF-REOHCLBHSA-N |
SMILES isomérico |
C(C1=C(N=C(N1)I)I)[C@@H](C(=O)O)N |
SMILES canónico |
C(C1=C(N=C(N1)I)I)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




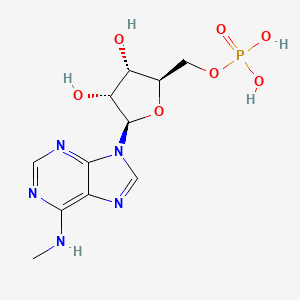

![Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12922733.png)

![2-Chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12922740.png)
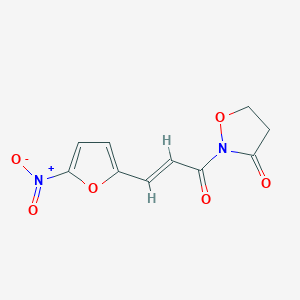
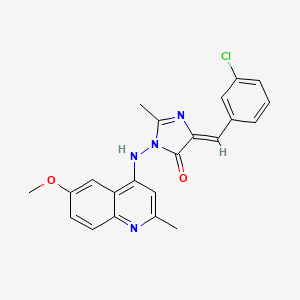


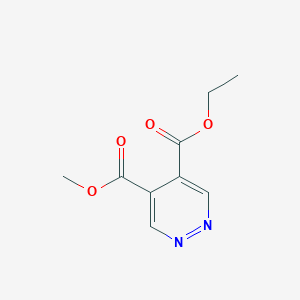

![4-[(Ethylcarbamoyl)amino]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B12922787.png)
